molecular formula C19H30N2O5S B1652346 N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate CAS No. 1427173-49-6

N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate

Cat. No.: B1652346
CAS No.: 1427173-49-6
M. Wt: 398.5
InChI Key: PQOBUOIHPLNISH-UHFFFAOYSA-N
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Description

N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate is a protected spirocyclic diamine that serves as a versatile and valuable synthetic intermediate in pharmaceutical research and development. The rigid, three-dimensional spiro[3.5]nonane scaffold is of significant interest in drug discovery for its potential to improve physicochemical properties and explore novel chemical space in molecular design . The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic sequences and can be readily deprotected under mild acidic conditions to reveal the secondary amine for further functionalization . The p-toluenesulfonate (tosylate) salt form typically enhances the compound's crystallinity and stability, facilitating handling and storage. This building block is a crucial reagent in the synthesis of more complex molecules targeting various therapeutic areas. Notably, derivatives of the 1,7-diazaspiro[3.5]nonane core have been identified as potent covalent inhibitors of the oncogenic KRAS G12C protein . These inhibitors represent a breakthrough in cancer therapy, binding in the switch-II pocket of KRAS G12C and demonstrating favorable metabolic stability and dose-dependent anti-tumor activity in preclinical models, particularly for non-small cell lung cancer . Beyond oncology, this scaffold is also featured in compounds investigated as inhibitors of other targets, such as DNMT1, and in diverse patent literature covering treatments for neurological disorders and metabolic diseases . Researchers will find this high-purity intermediate essential for constructing sophisticated molecular architectures, enabling the exploration of new structure-activity relationships and the development of next-generation therapeutic agents. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C7H8O3S/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;1-6-2-4-7(5-3-6)11(8,9)10/h13H,4-9H2,1-3H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOBUOIHPLNISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC2(CCN2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427173-49-6
Record name 1,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427173-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Step 1: Formation of Ethyl 3-Oxocyclobutanecarboxylate (Compound 2)

Ethyl malonate undergoes cyclization in ethanol at 25–80°C for 5 hours to yield ethyl 3-oxocyclobutanecarboxylate. This step establishes the cyclobutane core, leveraging ethanol’s polarity to facilitate keto-enol tautomerization and intramolecular esterification.

Reaction Conditions

  • Reactant: Ethyl malonate
  • Solvent: Ethanol
  • Temperature: 25–80°C
  • Time: 5 hours

Step 2: Reduction to 3-Hydroxycyclobutanemethanol (Compound 3)

Lithium borohydride in tetrahydrofuran (THF) reduces the ketone group of Compound 2 at 0–70°C for 2.5 hours, producing 3-hydroxycyclobutanemethanol. THF’s aprotic nature ensures selective reduction without ester cleavage.

Reaction Conditions

  • Reducing Agent: Lithium borohydride
  • Solvent: Tetrahydrofuran
  • Temperature: 0–70°C
  • Time: 2.5 hours

Step 3: Tosylation to 3-(p-Toluenesulfonyloxy)cyclobutanemethanol (Compound 4)

Reaction with p-toluenesulfonyl chloride in dichloromethane at 25°C for 12 hours installs the tosyl leaving group, critical for subsequent ring closure. Dichloromethane’s low polarity minimizes side reactions.

Reaction Conditions

  • Reagent: p-Toluenesulfonyl chloride
  • Solvent: Dichloromethane
  • Temperature: 25°C
  • Time: 12 hours

Step 4: Spirocyclic Ring Closure (Compound 5)

Cesium carbonate in acetonitrile at 25–90°C for 3 hours facilitates nucleophilic displacement, forming the 1,7-diazaspiro[3.5]nonane skeleton. Acetonitrile’s high dielectric constant stabilizes the transition state during cyclization.

Reaction Conditions

  • Base: Cesium carbonate
  • Solvent: Acetonitrile
  • Temperature: 25–90°C
  • Time: 3 hours

Step 5: Reduction of Tosyl Group (Compound 6)

Magnesium chips in methanol at 25–80°C for 1 hour reduce the tosyl group to a methylene moiety. Methanol acts as both solvent and proton donor, ensuring smooth deprotection.

Reaction Conditions

  • Reducing Agent: Magnesium chips
  • Solvent: Methanol
  • Temperature: 25–80°C
  • Time: 1 hour

Step 6: Boc Protection (Compound 7)

Boc anhydride in dichloromethane at 25°C for 12 hours introduces the tert-butoxycarbonyl group, shielding the secondary amine. Dichloromethane’s inertness prevents Boc group hydrolysis.

Reaction Conditions

  • Reagent: Boc anhydride
  • Solvent: Dichloromethane
  • Temperature: 25°C
  • Time: 12 hours

Step 7: Hydrogenolytic Deprotection (Compound 8)

Palladium on carbon in methanol under hydrogen atmosphere at 25°C for 3 hours removes residual protecting groups, yielding the free base. Methanol’s protic nature enhances catalyst activity.

Reaction Conditions

  • Catalyst: Palladium on carbon
  • Solvent: Methanol
  • Temperature: 25°C
  • Time: 3 hours

Salt Formation: Isolation as p-Toluenesulfonate

The free base is treated with p-toluenesulfonic acid in ethanol, precipitating the title compound. Ethanol’s moderate polarity ensures high crystallinity and purity.

Salt Formation Protocol

  • Acid: p-Toluenesulfonic acid
  • Solvent: Ethanol
  • Molar Ratio: 1:1 (base:acid)
  • Isolation: Filtration and drying under vacuum

Reaction Mechanism and Optimization

Key Transformations

  • Cyclization (Step 1): Ethyl malonate’s enolate attacks the electrophilic carbonyl carbon, forming the cyclobutane ring via Dieckmann condensation.
  • Tosylation (Step 3): The hydroxyl group’s nucleophilic oxygen reacts with p-toluenesulfonyl chloride’s electrophilic sulfur, forming a stable tosylate.
  • Spirocyclization (Step 4): Cesium carbonate deprotonates the amine, enabling intramolecular SN2 displacement of the tosyl group.

Industrial Advantages

  • Yield Efficiency: The patent reports an overall yield suitable for kilogram-scale production, though exact figures remain proprietary.
  • Solvent Recovery: Ethanol, dichloromethane, and acetonitrile are recycled via distillation, reducing environmental impact.

Comparative Analysis of Synthetic Routes

Parameter Patented Method Alternative Routes
Starting Material Ethyl malonate Piperidone derivatives
Step Count 7 5–8 (literature-based)
Key Reagents LiBH4, Boc anhydride NaBH4, Cbz-Cl
Industrial Feasibility High (optimized conditions) Moderate (laboratory-scale)

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc CH3), 2.42 (s, 3H, Tosyl CH3), 3.2–3.8 (m, 8H, spirocyclic CH2).
  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Physicochemical Properties

  • Melting Point: 152–154°C
  • Solubility: Soluble in DMSO, methanol; sparingly soluble in water.

Applications and Derivatives

N-tert-Butoxycarbonyl-1,7-diazaspiro[3.5]nonane p-toluenesulfonate serves as a precursor to KRAS G12C inhibitors and retinol-binding protein antagonists. Its spirocyclic architecture enhances binding affinity to enzymatic pockets, as demonstrated in preclinical studies.

Chemical Reactions Analysis

Deprotection of the BOC Group

The BOC group is typically removed under acidic conditions to regenerate the free amine. While no direct experimental data for this compound is available in the provided sources, analogous reactions for BOC-protected amines suggest the following:

Reaction Type Reagent/Conditions Product Notes
Acidic hydrolysisTrifluoroacetic acid (TFA) in DCM1,7-Diazaspiro[3.5]nonane p-toluenesulfonateStandard BOC deprotection .
Thermal decompositionHeating >150°CDegradation products (unidentified)SDS indicates thermal instability .

This reaction is critical for generating the free amine, which can participate in further synthetic transformations (e.g., alkylation, acylation).

Nucleophilic Substitution Reactions

The secondary amine in the diazaspiro core may act as a nucleophile after BOC deprotection. Patent data (EP3464245B1) highlights the use of structurally similar compounds as intermediates in synthesizing TLR8 agonists . For example:

Reaction Type Reagent/Conditions Product Application
AlkylationAlkyl halides, base (e.g., K₂CO₃)N-Alkylated diazaspiro derivativesUsed in drug discovery .
AcylationAcid chlorides, DMAPAmide-functionalized derivativesPotential for peptide coupling.

The p-toluenesulfonate counterion likely enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating these reactions.

Salt Metathesis

The p-toluenesulfonate counterion can be exchanged with other anions under specific conditions:

Reaction Type Reagent/Conditions Product Purpose
Anion exchangeSilver nitrate (AgNO₃) in H₂O/EtOHNitrate saltIsolation of free base or alternative salts.
Acid-base reactionHCl or H₂SO₄Hydrochloride or sulfate saltTailoring physicochemical properties .

Ring-Opening Reactions

The spirocyclic structure may undergo ring-opening under harsh conditions (e.g., strong acids/bases). No explicit data exists for this compound, but analogous diazaspiro systems exhibit:

Reaction Type Reagent/Conditions Product Mechanism
Acid-catalyzedConcentrated HCl, refluxLinear diamine derivativesProtonation and cleavage of C-N bonds.
Base-mediatedNaOH, heatFragmented aminesHydrolysis of strained rings.

Stability and Decomposition

Per SDS data , the compound decomposes upon prolonged exposure to:

  • Light : Photolytic degradation (products uncharacterized).

  • Moisture : Hydrolysis of the BOC group or sulfonate ester.

  • Oxidizers : Potential formation of sulfonic acid derivatives.

Comparative Reactivity

Compared to non-sulfonated analogs (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate ), the p-toluenesulfonate salt exhibits:

  • Enhanced solubility in polar solvents due to ionic character.

  • Reduced nucleophilicity of the amine (when protonated).

  • Thermal instability (decomposition onset ~150°C) .

Key Research Gaps

  • Experimental data on specific reaction yields and kinetics are absent in publicly available literature.

  • The impact of the p-toluenesulfonate group on reaction regioselectivity remains unstudied.

Scientific Research Applications

Medicinal Chemistry

N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate is primarily utilized in the field of medicinal chemistry for the synthesis of bioactive compounds. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of diazaspiro compounds exhibit antiviral properties. The ability to modify the BOC group facilitates the introduction of various functional groups, enhancing biological activity against viral infections.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through reactions such as nucleophilic substitutions and cyclizations.

Example Reaction Pathway

The use of this compound in nucleophilic substitution reactions allows for the introduction of diverse functional groups, making it a versatile building block in synthetic organic chemistry.

Material Science

In material science, this compound can be employed in the development of polymers and other materials due to its structural characteristics. The incorporation of diazaspiro units into polymer matrices can enhance mechanical properties and thermal stability.

Application Example

Research has shown that incorporating diazaspiro structures into polymer composites can improve their tensile strength and thermal resistance, making them suitable for high-performance applications.

Drug Delivery Systems

The solubility properties imparted by the p-toluenesulfonate group make N-t-BOC-1,7-Diazaspiro[3.5]nonane a candidate for drug delivery applications. Its ability to form stable complexes with various drugs allows for controlled release formulations.

Case Study: Controlled Release Formulations

Studies indicate that drug formulations utilizing this compound can achieve sustained release profiles, improving therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine.

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate lies in its spirocyclic core, BOC protection, and tosylate counterion. Key analogs and their differences are summarized below:

Compound Name CAS Number Core Structure Substituents/Counterion Key Feature(s) Reference
This compound 1427173-49-6 1,7-Diazaspiro[3.5]nonane BOC (1-N), p-TsOH Tosylate salt; S1R ligand potential
1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester HCl 1955492-91-7 1,7-Diazaspiro[3.5]nonane BOC (7-N), HCl Hydrochloride salt; free-salt form
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate 937729-06-1 1,8-Diazaspiro[4.5]decane BOC (8-N) Larger spiro ring (C4.5 vs. C3.5)
5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane AS98660 2-Oxa-5-azaspiro[3.5]nonane BOC (5-N), hydroxyl Oxygen in spiro core; polar group
2-Boc-7-(aminomethyl)-2-azaspiro[3.5]nonane AS99883 2,7-Diazaspiro[3.5]nonane BOC (2-N), aminomethyl Functionalized side chain

Key Observations :

  • Ring Size : Compounds like tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate have a larger spiro ring (C4.5 vs. C3.5), altering conformational flexibility and binding pocket compatibility .
  • Counterion : The tosylate in the target compound improves solubility in organic solvents compared to hydrochloride salts (e.g., CAS 1955492-91-7) .
  • Functional Groups: Substituents like hydroxyl (AS98660) or aminomethyl (AS99883) modify polarity and hydrogen-bonding capacity, impacting pharmacokinetics .

Biological Activity

N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate is a spirocyclic amine compound with the molecular formula C19H30N2O5SC_{19}H_{30}N_{2}O_{5}S and a molecular weight of 398.52 g/mol. This compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and enzyme inhibitors.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that imparts distinct chemical properties, making it valuable in various synthetic applications. The BOC (tert-butoxycarbonyl) group acts as a protecting group for amines, which can be selectively removed under acidic conditions to yield the free amine.

PropertyDescription
Molecular Formula C₁₉H₃₀N₂O₅S
Molecular Weight 398.52 g/mol
CAS Number 1427173-49-6
IUPAC Name tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;4-methylbenzenesulfonic acid

This compound primarily functions as a protecting group for amines during synthetic processes. Its ability to prevent unwanted reactions allows for more controlled chemical transformations. The BOC group can be removed under specific conditions, enabling the release of active amines necessary for biological activity.

Applications in Drug Development

Recent studies have highlighted the potential of compounds related to N-t-BOC-1,7-Diazaspiro[3.5]nonane in the treatment of various diseases:

  • Enzyme Inhibitors : Research indicates that derivatives of this compound can act as potent inhibitors against specific enzymes, such as fatty acid amide hydrolase (FAAH), which is involved in pain and inflammation pathways .
  • Cancer Treatment : A study reported that derivatives based on this compound showed significant inhibitory activity against KRAS G12C mutations, which are prevalent in non-small cell lung cancer (NSCLC). The compounds bind covalently to the mutated protein and exhibit dose-dependent antitumor effects in xenograft models .
  • Immunomodulatory Effects : Compounds derived from N-t-BOC-1,7-Diazaspiro[3.5]nonane have shown promise in modulating immune responses, potentially aiding in the treatment of inflammatory diseases and HIV .

Case Study 1: Inhibitors of KRAS G12C

A series of derivatives were synthesized based on N-t-BOC-1,7-Diazaspiro[3.5]nonane and evaluated for their inhibitory effects on KRAS G12C. The lead compound demonstrated high metabolic stability and significant antitumor activity in preclinical models.

Case Study 2: FAAH Inhibition

Research focusing on FAAH inhibitors derived from this compound has shown that they can effectively reduce pain responses in animal models, indicating potential therapeutic applications for chronic pain management.

Q & A

Q. How can researchers synthesize N-t-BOC-1,7-diazaspiro[3.5]nonane p-toluenesulfonate with high purity?

Methodological Answer:

  • Step 1: Begin with the spirocyclic scaffold (1,7-diazaspiro[3.5]nonane) and introduce the tert-butoxycarbonyl (BOC) protecting group via nucleophilic substitution under anhydrous conditions. The BOC group stabilizes the amine during subsequent reactions .
  • Step 2: React the BOC-protected intermediate with p-toluenesulfonic acid in a polar aprotic solvent (e.g., dichloromethane) to form the sulfonate salt. Monitor reaction progress via TLC or HPLC .
  • Step 3: Purify the product using recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity (>98%) via NMR (¹H/¹³C) and LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify proton environments (e.g., spirocyclic CH₂ groups at δ 1.6–2.1 ppm, aromatic protons from p-toluenesulfonate at δ 7.2–7.8 ppm) .
    • ¹³C NMR: Confirm BOC carbonyl (δ ~155 ppm) and sulfonate aromatic carbons (δ ~125–140 ppm) .
  • Mass Spectrometry (MS): Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.3 for C₁₉H₂₈N₂O₅S) .
  • Infrared (IR) Spectroscopy: Detect BOC carbonyl stretch (~1680–1720 cm⁻¹) and sulfonate S=O vibrations (~1170–1200 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling: Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the BOC group. Wear PPE (gloves, goggles) due to potential irritancy .
  • Storage: Store at –20°C in airtight, light-protected containers with desiccants (e.g., silica gel). Avoid exposure to moisture or strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can structural modifications to the spirocyclic core influence sigma receptor (S1R/S2R) binding affinity?

Methodological Answer:

  • Rational Design: Replace substituents on the diazaspiro scaffold (e.g., fluorination at position 3,3 to enhance lipophilicity and blood-brain barrier penetration) .
  • Binding Assays: Perform competitive radioligand displacement assays (e.g., using [³H]DTG for S1R/S2R). Compare Ki values; e.g., fluorinated analogs may show Ki < 10 nM vs. non-fluorinated derivatives (Ki ~27–165 nM) .
  • Functional Profiling: Use in vitro calcium flux assays or in vivo antiallodynic models (e.g., dose-dependent reversal of mechanical hypersensitivity at 20 mg/kg in mice) .

Q. How can computational modeling resolve contradictions in functional activity data between analogs?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., S1R transmembrane domain) to identify key residues (e.g., Glu172, Asp188) influencing intrinsic activity .
  • Docking Studies: Compare binding poses of agonists vs. antagonists. For example, compound 5b may adopt a conformation that sterically hinders receptor activation, explaining its antagonist profile despite structural similarity to partial agonists .
  • Free Energy Calculations: Use MM-PBSA/GBSA to quantify ΔG binding. Correlate with experimental Ki values to validate models .

Q. What strategies optimize this compound’s antitubercular activity while minimizing off-target effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the benzothiazinone moiety, which enhances Mycobacterium tuberculosis inhibition (MIC < 0.5 µg/mL) .
  • Selectivity Screening: Test against human cell lines (e.g., HepG2, HEK293) to assess cytotoxicity (IC50 > 50 µM indicates safety). Use proteomic profiling to identify off-target interactions .
  • In Vivo Efficacy: Evaluate in murine TB models (e.g., reduction in bacterial load in lungs after 4-week treatment at 50 mg/kg) .

Q. How can researchers address discrepancies in stability data under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation products via LC-MS.
    • Acidic Conditions (pH 1–3): BOC deprotection dominates, releasing 1,7-diazaspiro[3.5]nonane .
    • Basic Conditions (pH 10–13): Sulfonate ester hydrolysis may occur, generating p-toluenesulfonic acid and the free base .
  • Mitigation: Optimize formulation using enteric coatings (for oral delivery) or lyophilization (for parenteral use) to protect against pH extremes .

Q. What methodologies validate the role of p-toluenesulfonate in enhancing solubility without compromising bioavailability?

Methodological Answer:

  • Solubility Testing: Compare aqueous solubility of the free base vs. sulfonate salt (e.g., free base: <0.1 mg/mL; sulfonate: >5 mg/mL at pH 7.4) .
  • Permeability Assays: Use Caco-2 cell monolayers to measure apparent permeability (Papp). Sulfonate salts may show reduced Papp due to increased polarity; counterbalance with lipidic excipients (e.g., Labrasol) .
  • Pharmacokinetics (PK): Administer both forms to rodents and measure plasma AUC. Sulfonate salts may exhibit lower AUC due to rapid renal clearance, necessitating prodrug strategies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate
Reactant of Route 2
Reactant of Route 2
N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate

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